4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis[2-phenyl-
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Overview
Description
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] typically involves a multi-step process. The primary synthetic route includes the reaction of an amine, a carbonyl compound, and a mercapto acid. The reaction proceeds through the formation of an imine, followed by nucleophilic attack by sulfur and intramolecular cyclization, resulting in the formation of the thiazolidinone ring .
Industrial production methods often employ catalysts to enhance the efficiency and yield of the reaction. For example, β-cyclodextrin-SO3H has been used as a catalyst in the synthesis of thiazolidinone derivatives .
Chemical Reactions Analysis
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities, making it a candidate for developing new antibiotics and antiviral drugs
Medicine: It has shown potential as an anti-inflammatory and analgesic agent. .
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] involves its interaction with various molecular targets. For instance, its anti-inflammatory action is primarily due to the inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms .
Comparison with Similar Compounds
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] can be compared with other thiazolidinone derivatives, such as:
2-Aryl-3-(4-sulfamoylphenylamino)-4-thiazolidinones: These compounds also exhibit COX-2 inhibitory activity but differ in their substitution patterns.
5-Arylidene-2-imino-4-thiazolidinones: These derivatives have been studied for their anti-inflammatory properties and show different pharmacokinetic profiles.
3,3’-(1,2-Ethanediyl)-bis[2-aryl-4-thiazolidinones]: These compounds have similar anti-inflammatory and analgesic activities but vary in their stereochemistry and substitution patterns.
The uniqueness of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
91122-51-9 |
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Molecular Formula |
C20H20N2O2S2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-[2-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)ethyl]-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O2S2/c23-17-13-25-19(15-7-3-1-4-8-15)21(17)11-12-22-18(24)14-26-20(22)16-9-5-2-6-10-16/h1-10,19-20H,11-14H2 |
InChI Key |
JDXXRAJDMGVZCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)CCN3C(SCC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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